molecular formula C9H17N B6148427 [2-(cyclohex-1-en-1-yl)ethyl](methyl)amine CAS No. 101871-19-6

[2-(cyclohex-1-en-1-yl)ethyl](methyl)amine

Cat. No.: B6148427
CAS No.: 101871-19-6
M. Wt: 139.2
InChI Key:
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Description

2-(cyclohex-1-en-1-yl)ethylamine is an organic compound characterized by the presence of a cyclohexene ring attached to an ethylamine group. This compound is a colorless to pale yellow liquid with a strong amine odor. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. One common method is the catalytic hydrogenation of cyclohexene in the presence of ethylamine, using a palladium or platinum catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(cyclohex-1-en-1-yl)ethylamine often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: More saturated amines, such as cyclohexylmethylamine.

    Substitution: Various substituted amines depending on the halogenating agent used.

Scientific Research Applications

2-(cyclohex-1-en-1-yl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohex-1-en-1-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Similar structure but lacks the double bond in the cyclohexene ring.

    Cyclohexenylamine: Contains a cyclohexene ring but with different substituents.

    Cyclohexylamine: Fully saturated cyclohexane ring with an amine group.

Uniqueness

2-(cyclohex-1-en-1-yl)ethylamine is unique due to the presence of both a cyclohexene ring and an ethylamine group

Properties

CAS No.

101871-19-6

Molecular Formula

C9H17N

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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